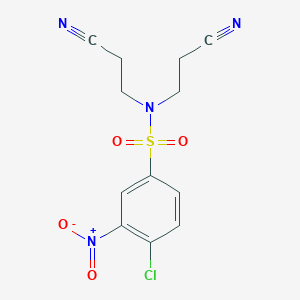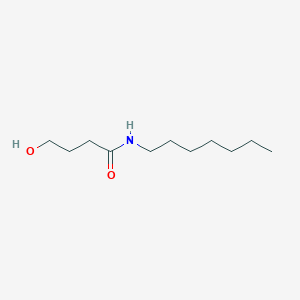
5-(Allylamino)-1,3,4-thiadiazole-2-thiol
Descripción general
Descripción
5-(Allylamino)-1,3,4-thiadiazole-2-thiol (5-ATDT) is an important small molecule that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications and has a wide range of potential applications in the biomedical, chemical, and biotechnological fields. 5-ATDT has been studied in both in vitro and in vivo systems and has been shown to have a wide range of biological activities. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5-ATDT.
Aplicaciones Científicas De Investigación
5-(Allylamino)-1,3,4-thiadiazole-2-thiol has been studied extensively in the laboratory and has a wide range of potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of a variety of compounds and has been used in drug discovery, as a potential anticancer agent, and as an inhibitor of certain enzymes. It has also been used to study the structure and function of proteins, to study the effects of oxidative stress, and to investigate the effects of drugs on the human body.
Mecanismo De Acción
5-(Allylamino)-1,3,4-thiadiazole-2-thiol has been shown to interact with a variety of proteins and enzymes in the body. It has been shown to bind to and inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines in the body. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. In addition, 5-(Allylamino)-1,3,4-thiadiazole-2-thiol has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid.
Efectos Bioquímicos Y Fisiológicos
5-(Allylamino)-1,3,4-thiadiazole-2-thiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to have anti-proliferative and apoptotic effects. It has also been shown to have anti-cancer effects and to inhibit the growth of certain types of cancer cells. In addition, 5-(Allylamino)-1,3,4-thiadiazole-2-thiol has been shown to have anti-bacterial and anti-fungal effects, as well as to have anti-viral effects against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Allylamino)-1,3,4-thiadiazole-2-thiol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and can be used in a wide range of concentrations. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and therefore may not be suitable for use in aqueous solutions. In addition, it is not very stable in the presence of light or air and therefore must be stored in a dark, airtight container.
Direcciones Futuras
5-(Allylamino)-1,3,4-thiadiazole-2-thiol has a wide range of potential applications in the biomedical, chemical, and biotechnological fields. Further research could be done to explore its potential as an anticancer agent, as an inhibitor of enzymes, and as a potential therapeutic agent. In addition, further research could be done to explore its potential as an antioxidant and to investigate its effects on oxidative stress. Furthermore, further research could be done to investigate its effects on other diseases, such as Alzheimer’s disease, and to explore its potential as a therapeutic agent for these diseases. Finally, further research could be done to explore its potential as an anti-viral agent and to investigate its effects on viral infections.
Propiedades
IUPAC Name |
5-(prop-2-enylamino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S2/c1-2-3-6-4-7-8-5(9)10-4/h2H,1,3H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZTBZTHWQFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364646 | |
| Record name | 5-(allylamino)-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Allylamino)-1,3,4-thiadiazole-2-thiol | |
CAS RN |
91780-33-5 | |
| Record name | MLS002920557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(allylamino)-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1620820.png)









